phenyl 3-tert-butyl-1-(3-(2-(tetrahydro-2H-pyran-2-yloxy)ethoxy)phenyl)-1H-pyrazol-5-ylcarbamate
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Overview
Description
Phenyl N-[5-tert-butyl-2-[3-[2-(oxan-2-yloxy)ethoxy]phenyl]pyrazol-3-yl]carbamate is a complex organic compound with a unique structure that includes a phenyl group, a tert-butyl group, and a pyrazolyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl N-[5-tert-butyl-2-[3-[2-(oxan-2-yloxy)ethoxy]phenyl]pyrazol-3-yl]carbamate typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the phenyl and tert-butyl groups. The final step involves the formation of the carbamate linkage. Common reagents used in these reactions include phenyl isocyanate, tert-butyl alcohol, and oxan-2-yloxyethanol. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of catalysts and solvents that facilitate the reactions while minimizing by-products is also common in industrial processes.
Chemical Reactions Analysis
Types of Reactions
Phenyl N-[5-tert-butyl-2-[3-[2-(oxan-2-yloxy)ethoxy]phenyl]pyrazol-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The phenyl and tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce amines or alcohols.
Scientific Research Applications
Phenyl N-[5-tert-butyl-2-[3-[2-(oxan-2-yloxy)ethoxy]phenyl]pyrazol-3-yl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of phenyl N-[5-tert-butyl-2-[3-[2-(oxan-2-yloxy)ethoxy]phenyl]pyrazol-3-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Phenyl N-[5-tert-butyl-2-[3-[2-(oxan-2-yloxy)ethoxy]phenyl]pyrazol-3-yl]carbamate can be compared with other similar compounds, such as:
- Phenyl N-[5-tert-butyl-2-[3-[2-(methoxy)ethoxy]phenyl]pyrazol-3-yl]carbamate
- Phenyl N-[5-tert-butyl-2-[3-[2-(ethoxy)ethoxy]phenyl]pyrazol-3-yl]carbamate
These compounds share similar structural features but differ in the substituents attached to the pyrazole ring. The uniqueness of phenyl N-[5-tert-butyl-2-[3-[2-(oxan-2-yloxy)ethoxy]phenyl]pyrazol-3-yl]carbamate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C27H33N3O5 |
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Molecular Weight |
479.6 g/mol |
IUPAC Name |
phenyl N-[5-tert-butyl-2-[3-[2-(oxan-2-yloxy)ethoxy]phenyl]pyrazol-3-yl]carbamate |
InChI |
InChI=1S/C27H33N3O5/c1-27(2,3)23-19-24(28-26(31)35-21-11-5-4-6-12-21)30(29-23)20-10-9-13-22(18-20)32-16-17-34-25-14-7-8-15-33-25/h4-6,9-13,18-19,25H,7-8,14-17H2,1-3H3,(H,28,31) |
InChI Key |
FCNRRSWLCBMOSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)NC(=O)OC2=CC=CC=C2)C3=CC(=CC=C3)OCCOC4CCCCO4 |
Origin of Product |
United States |
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